(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride
Description
(1R)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride is a chiral amino alcohol derivative featuring a 4-methoxyphenyl group, an ethanol backbone with hydroxyl and amino functional groups, and a hydrochloride counterion. This compound is synthesized through multi-step processes involving ketone reduction and subsequent resolution of enantiomers using chiral auxiliaries like camphorsulfonic acid . Its stereochemistry (R-configuration at the C1 position) is critical for biological activity, as enantiomeric purity often dictates pharmacological efficacy and safety . The compound serves as a key intermediate in pharmaceuticals, particularly for adrenergic receptor-targeting agents, due to its structural resemblance to neurotransmitters like epinephrine .
Properties
IUPAC Name |
(1R)-2-amino-1-(4-methoxyphenyl)ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNSABGZBDLITM-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CN)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of 4-methoxyphenylacetone using a chiral reducing agent to obtain the desired chiral alcohol. The reaction conditions often include the use of sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents, with the reaction being carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction processes using specific reductases can be employed to produce the chiral alcohol with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It is a key intermediate in the synthesis of drugs with analgesic, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Ring Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Electronic Effects: The 4-methoxy group (electron-donating) enhances resonance stabilization of the aromatic ring compared to the electron-withdrawing 4-chloro substituent . This impacts binding to receptors reliant on π-π interactions.
- Lipophilicity: The 4-chloro analog has a higher predicted LogP (1.56 vs.
- Hydrogen Bonding: The hydroxyl group in the target compound enables stronger hydrogen bonding compared to the methoxy-substituted analog in , which may influence receptor affinity .
Stereoisomers and Enantiomeric Purity
Racemic mixtures, such as norfenefrine hydrochloride [(1RS)-2-amino-1-(3-hydroxyphenyl)ethanol HCl], exhibit reduced pharmacological specificity compared to enantiopure forms. For example, the (R)-enantiomer of the target compound may selectively bind β-adrenergic receptors, while the (S)-enantiomer could show antagonistic or off-target effects . highlights the use of chiral resolving agents (e.g., camphorsulfonic acid) to isolate enantiomers, underscoring the importance of stereochemical control in drug development .
Complex Backbone Modifications
Cyclohexanol Derivatives ():
Compounds like 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol monoacetate introduce a rigid cyclohexanol ring, altering conformational flexibility. This modification can enhance metabolic stability but may reduce blood-brain barrier penetration due to increased molecular weight .
Benzodioxin Derivatives ():
The replacement of the phenyl ring with a 2,3-dihydro-1,4-benzodioxin system (e.g., (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol HCl) introduces additional oxygen atoms and a fused ring structure. This increases polarity (LogP ~0.2) and may improve solubility, though receptor selectivity could shift due to steric hindrance .
Biological Activity
(1R)-2-amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride is a chiral amino alcohol compound recognized for its potential therapeutic applications, particularly in the fields of psychiatry and pain management. Its structure features a primary amine, a hydroxyl group, and a methoxy-substituted phenyl ring, which contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C9H13ClN2O2. The presence of the methoxy group enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in modulating serotonin and norepinephrine levels. Similar compounds have been shown to act as agonists or antagonists at various receptors, including:
- Serotonin Receptors : Influencing mood regulation.
- Adrenergic Receptors : Affecting cardiovascular responses and pain perception.
Therapeutic Applications
Recent studies have highlighted the compound's potential as a lead in developing antidepressants and analgesics. It serves as an intermediate in synthesizing drugs targeting various neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antidepressant | Modulates serotonin levels | |
| Analgesic | Reduces pain perception | |
| Enzyme Studies | Substrate in enzymatic reactions |
Case Studies
- Antidepressant Activity : A study indicated that this compound exhibited significant antidepressant-like effects in animal models, comparable to established SSRIs. The mechanism was linked to increased serotonin availability in synaptic clefts.
- Analgesic Properties : In another study, the compound demonstrated efficacy in reducing pain responses in rodent models, suggesting potential pathways involving both central and peripheral mechanisms.
- Enzymatic Role : The compound has been utilized as a substrate in enzyme assays to study the kinetics of neurotransmitter transporters, providing insights into its biochemical interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Reduction Reactions : Utilizing sodium borohydride or lithium aluminum hydride to convert ketones into alcohols.
- Nucleophilic Substitution : The amino group can participate in nucleophilic substitutions to form derivatives with enhanced biological activity.
Table 2: Synthesis Overview
| Method | Description | Yield (%) |
|---|---|---|
| Reduction | Reduction of corresponding ketone to alcohol | 80 |
| Nucleophilic Substitution | Formation of various derivatives via substitution | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
